Product packaging for 2-Chlorophenyl 5-bromo-2-furoate(Cat. No.:)

2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519
M. Wt: 301.52 g/mol
InChI Key: VTDGHSKGCDXNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorophenyl 5-bromo-2-furoate is a halogenated furan ester derivative serving as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Compounds incorporating furan and halophenyl moieties are of significant scientific interest due to their potential as precursors for developing novel bioactive molecules . Researchers explore these structures in the design of new chemical entities, as related 2(5H)-furanone derivatives have shown a wide spectrum of biological activities, including antimicrobial and biofilm-preventing properties . Specifically, furanone derivatives have been investigated for their ability to prevent biofilm formation by various pathogenic bacteria and to exhibit synergism with conventional antibiotics, potentially enhancing their efficacy . Furthermore, structurally similar 4-bromo-2-chlorophenyl derivatives have been reported in scientific literature to possess interesting in vitro inhibitory activity and serve as starting molecules for the structure-based design of novel inhibitors, highlighting the research value of this chemical class . As such, this compound provides a valuable scaffold for researchers engaged in synthesizing and evaluating new compounds for potential application in antimicrobial and anti-biofilm studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrClO3 B321519 2-Chlorophenyl 5-bromo-2-furoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrClO3

Molecular Weight

301.52 g/mol

IUPAC Name

(2-chlorophenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C11H6BrClO3/c12-10-6-5-9(15-10)11(14)16-8-4-2-1-3-7(8)13/h1-6H

InChI Key

VTDGHSKGCDXNHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC=C(O2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC=C(O2)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorophenyl 5 Bromo 2 Furoate and Analogues

Strategies for the Construction of the 5-Bromo-2-Furoate Moiety

The formation of the 5-bromo-2-furoate core is a critical step that hinges on two primary transformations: the selective bromination of a furan (B31954) ring and the subsequent esterification.

Bromination of Furan-2-Carboxylic Acid Derivatives and Precursors

The introduction of a bromine atom at the C5 position of the furan ring is a key transformation. The Hell–Volhard–Zelinskii (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids. libretexts.org This reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acyl bromide, which then enolizes. The resulting enol subsequently reacts with Br₂ to yield the α-bromo acyl bromide, which upon hydrolysis, gives the final α-bromo carboxylic acid. libretexts.org

In the context of synthesizing 5-bromo-2-furoic acid, furan-2-carboxylic acid (also known as 2-furoic acid) serves as the starting material. nih.govnih.gov The reaction with Br₂ and PBr₃ selectively introduces a bromine atom at the position adjacent to the carboxylic acid group, which in the case of the furan ring, is the C5 position.

An alternative approach involves the Meerwein arylation reaction, where aromatic diazonium salts react with furan-2-carboxylic acid to produce 5-arylfuran-2-carboxylic acids. pensoft.net While this method introduces an aryl group rather than a bromine atom directly, it highlights a versatile strategy for functionalizing the C5 position of the furan ring.

Esterification Protocols Involving Furoic Acid Derivatives and Substituted Phenols

Once 5-bromofuroic acid is obtained, the next step is its esterification with a substituted phenol (B47542), in this case, 2-chlorophenol (B165306). Phenols are generally less reactive than alcohols in direct esterification with carboxylic acids. libretexts.orgyoutube.com Therefore, more reactive derivatives of the carboxylic acid, such as acyl chlorides, are often employed. pensoft.netlibretexts.org

The conversion of 5-bromofuroic acid to its corresponding acyl chloride can be achieved using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting 5-bromo-2-furoyl chloride is then reacted with 2-chlorophenol to form the desired ester, 2-chlorophenyl 5-bromo-2-furoate. pensoft.net This reaction often proceeds at room temperature. libretexts.org

Approaches to the 2-Chlorophenyl Unit and its Integration

Synthetic Routes to Halogenated Phenyl Alcohols and their Derivatives

Halogenated phenyl alcohols, such as 2-chlorophenol, are typically commercially available. However, various synthetic methods exist for their preparation. One common approach is the electrophilic halogenation of phenol. Direct chlorination of phenol can lead to a mixture of ortho- and para-isomers, as well as polychlorinated products. Therefore, regioselective methods are often preferred.

Another strategy for synthesizing substituted phenols involves the diazotization of an amino group on the benzene (B151609) ring, followed by hydrolysis. For instance, 2-chloroaniline (B154045) can be converted to a diazonium salt, which upon heating in an aqueous acidic solution, yields 2-chlorophenol.

Furthermore, deoxygenative halogenation of alcohols and aldehydes provides a route to halogenated compounds. acs.org For example, a reagent system of triphenylphosphine (B44618) (Ph₃P) and a 1,2-dihaloethane can effectively convert alcohols to their corresponding halides. acs.org

Coupling Reactions for Ester Formation between Furoates and Chlorophenols

As mentioned previously, the direct esterification of phenols with carboxylic acids is often inefficient. libretexts.org To overcome this, several coupling methods have been developed to facilitate the formation of phenyl esters.

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). jove.commdpi.com This reaction is widely used for its mild conditions and effectiveness in coupling sterically hindered alcohols and phenols. rsc.org The reaction of 5-bromofuroic acid with 2-chlorophenol under Steglich conditions would proceed by the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of the phenoxide ion. A recent study described the synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate in good yields using DCC and DMAP. mdpi.com

Yamaguchi Esterification: This protocol involves the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine, followed by the addition of the alcohol or phenol with a stoichiometric amount of DMAP. This method is particularly useful for the synthesis of sterically demanding esters.

Mitsunobu Reaction: This reaction allows for the esterification of alcohols under mild, neutral conditions using a combination of a phosphine (B1218219) (typically triphenylphosphine) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov While highly effective for primary and secondary alcohols, its application with phenols can be more challenging.

Acyl Halide Mediated Esterification: As discussed earlier, converting the carboxylic acid to a more reactive acyl halide, such as an acyl chloride, is a common and effective strategy for esterifying phenols. pensoft.netlibretexts.org

Coupling MethodReagentsKey Features
Steglich Esterification Carbodiimide (DCC, EDC), DMAPMild conditions, suitable for a wide range of substrates. jove.comrsc.org
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPEffective for sterically hindered esters.
Mitsunobu Reaction Ph₃P, DEAD/DIADNeutral conditions, proceeds with inversion of stereochemistry for chiral alcohols. organic-chemistry.org
Acyl Halide Method SOCl₂ or (COCl)₂Highly reactive, often used for less reactive phenols. libretexts.orglibretexts.org
TPPO/(COCl)₂ System Triphenylphosphine oxide, Oxalyl chlorideNovel, high-efficiency coupling under mild, neutral conditions. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on developing more sustainable and environmentally friendly methods.

Green Solvents and Reagents: The use of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) in traditional esterification reactions is a significant environmental concern. rsc.org Research has focused on identifying greener alternatives. For instance, acetonitrile (B52724) has been shown to be a less hazardous solvent for Steglich esterification, providing comparable rates and yields to traditional solvents. jove.com Dimethyl carbonate (DMC) has also been identified as a more sustainable solvent for Steglich-type reactions. rsc.org

Catalytic Methods: The development of new catalysts is crucial for greener ester synthesis. Recently, innovative catalysts containing two noble metals have demonstrated high efficiency in ester production using oxygen as the sole oxidant, making the process more environmentally friendly. labmanager.com

Ultrasound-Assisted Synthesis: Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and higher yields. tandfonline.com Ultrasound-assisted esterification of fatty acids using p-toluenesulfonic acid as a catalyst has been shown to be an efficient and eco-friendly process. tandfonline.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to ester synthesis can lead to more efficient and sustainable manufacturing processes.

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more efficient, economical, and environmentally responsible manner.

One-Pot Synthesis Approaches for Furoate Esters

One-pot synthesis offers an efficient and streamlined approach to chemical transformations by performing multiple reaction steps in a single reactor. This methodology is particularly advantageous for the synthesis of furoate esters as it can improve yield, reduce waste, and simplify the purification process. google.com

Recent advancements have focused on the direct conversion of esters to acetals through catalytic hydrosilylation, a process that can be achieved with low catalyst loading and provides high yields. nih.gov Furthermore, cascade reactions initiated by singlet oxygen have been utilized to synthesize complex spirocyclic frameworks from simple furan precursors in a one-pot manner. nih.gov The synthesis of multisubstituted 1-alkoxyindoles has also been achieved through a one-pot, four-step reaction sequence starting from conjugate nitro ketoesters. researchgate.net These approaches highlight the versatility of one-pot reactions in constructing complex molecules from readily available starting materials.

Catalytic Methodologies in Furan and Ester Synthesis

Catalysis is fundamental to the efficient synthesis of both the furan ring and the final ester product. Various catalytic systems have been developed to promote these transformations with high selectivity and yield.

For the synthesis of the furan core, palladium-catalyzed reactions have proven highly effective. For instance, the synthesis of 2,5-disubstituted furans can be achieved from enyne acetates in the presence of a Lewis acid and a palladium catalyst. organic-chemistry.org Gold catalysts, both in nanoparticulate form and as triazole-gold complexes, have also been employed for the cycloisomerization of various precursors into substituted furans under mild conditions. organic-chemistry.org Copper catalysts are instrumental in the annulation of ketones with olefins or nitrostyrenes to yield multisubstituted furans. organic-chemistry.org

In the context of esterification, particularly with phenols, traditional methods are often slow. libretexts.org To overcome this, more reactive derivatives of the carboxylic acid, such as acyl chlorides or anhydrides, are frequently used. libretexts.org The reaction can be further accelerated by converting the phenol to its more nucleophilic phenoxide form using a base like sodium hydroxide (B78521). libretexts.org Catalytic systems involving alkali metal compounds and boron-containing compounds have also been developed for the direct esterification of phenolic compounds. google.com

A notable route to 2,5-furandicarboxylic acid (FDCA), a related and important furan derivative, involves the palladium-catalyzed carbonylation of ethyl 5-bromo-furan-2-carboxylate, which can achieve high yields even on a larger scale. acs.org This highlights the power of catalytic carbonylation in functionalizing the furan ring.

Application of Ionic Liquids in Halogenation Reactions

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as high thermal stability, non-volatility, and favorable solvation behavior, make them attractive for a variety of reactions, including halogenation. researchgate.net

In the context of preparing 5-bromo-2-furoic acid, a key precursor, halogenation of the furan ring is a critical step. While direct bromination of furan can be aggressive, leading to polyhalogenated products, the use of milder brominating agents like N-bromosuccinimide (NBS) is preferred. researchgate.netpharmaguideline.com Ionic liquids can serve as the reaction medium for such brominations, facilitating the reaction and potentially enhancing selectivity. researchgate.net The byproduct of using NBS, succinimide, can often be easily recovered and recycled, adding to the green credentials of the process. researchgate.net

Synthetic Characterization of this compound Precursors and Analogues

The unambiguous identification of the precursors and analogues of this compound is crucial for ensuring the quality and purity of the final product. A suite of spectroscopic and analytical techniques is employed for this purpose.

The synthesis of 5-bromo-2-furoic acid from furoic acid via bromination is a key preliminary step. acs.org The resulting product can be characterized by its physical properties and spectroscopic data. Similarly, the synthesis of various furan derivatives, which serve as analogues, involves the formation of new chemical bonds and functional groups that can be identified through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. nih.govvensel.org

For instance, in the synthesis of novel 5-(4-chlorophenyl)furan derivatives, the products were characterized by IR and ¹H NMR spectroscopy, as well as mass spectrometry, to confirm their structures. nih.gov Similarly, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, an oxazole (B20620) analogue, was confirmed using IR, ¹³C NMR, mass spectroscopy, and single-crystal X-ray diffraction analysis. vensel.org Deuterated furan-2-carbaldehyde has been synthesized and extensively characterized using ¹H-NMR, ¹³C-NMR, ATR-IR, and Raman spectroscopy, demonstrating the level of detail achievable in molecular characterization. mdpi.com

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Furan (B31954) Ring in 2-Chlorophenyl 5-bromo-2-furoate

The furan ring, an aromatic heterocycle, possesses unique reactivity that distinguishes it from benzene (B151609). While it has aromatic character, its resonance energy is significantly lower than that of benzene, allowing it to participate in reactions that involve dearomatization under relatively mild conditions. acs.org

Cycloaddition Reactions of Furan Derivatives

Furan and its derivatives can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptane derivatives. acs.org This reactivity is a cornerstone of furan chemistry, providing an atom-economical route to complex cyclic structures. nih.gov The efficiency and feasibility of these reactions, however, are highly dependent on the electronic nature of the furan ring and the dienophile. tudelft.nl

The aromatic stability of the furan ring can create an unfavorable thermodynamic equilibrium for the Diels-Alder reaction, often leading to facile retro-Diels-Alder reactions. researchgate.net The reactivity of the furan diene is strongly modulated by its substituents. Electron-donating groups on the furan ring enhance its reactivity in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups, such as the ester and bromo substituents present in this compound, decrease the electron density of the furan ring. This electronic-poor nature generally renders the furan less reactive as a diene. nih.govtudelft.nl

Despite this, studies have shown that even electron-deficient furan derivatives, such as 2-furoic acids and their esters, can participate in Diels-Alder reactions, particularly with electron-rich dienophiles or under specific reaction conditions, such as the use of aqueous media, which can provide a thermodynamic driving force. nih.govtudelft.nltno.nl Therefore, while the reactivity of the furan ring in this compound in cycloadditions is expected to be diminished compared to electron-rich furans, it is not entirely precluded.

Table 1: Factors Influencing Diels-Alder Reactions of Furan Derivatives

FactorEffect on Reaction Rate/EquilibriumRationale
Electron-Donating Groups on Furan Increases reactivityRaises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, narrowing the HOMO-LUMO gap with the dienophile.
Electron-Withdrawing Groups on Furan Decreases reactivityLowers the energy of the furan's HOMO, widening the energy gap and reducing the driving force for reaction. nih.govtudelft.nl
Reaction Medium Aqueous media can enhance reaction rates and yieldsCan provide an additional thermodynamic driving force, for example, by coupling an unfavorable Diels-Alder equilibrium to an exergonic hydration of other functional groups. tudelft.nl
Dienophile Electronics Electron-deficient dienophiles are typically usedReacts more readily with the electron-rich furan ring in normal-electron-demand Diels-Alder reactions.

Electrophilic Aromatic Substitution on the Furan Nucleus

The furan ring is a π-electron rich heterocycle, having six π-electrons distributed over five atoms. ucalgary.ca This makes it significantly more reactive towards electrophilic aromatic substitution than benzene, often reacting under much milder conditions. pearson.comchemicalbook.com The reaction proceeds via an addition-elimination mechanism, and substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). chemicalbook.comquora.comaskfilo.com

In this compound, both α-positions (C2 and C5) are already substituted. The C2 position is occupied by the electron-withdrawing ester group, and the C5 position is occupied by the bromine atom. Both of these substituents are deactivating towards further electrophilic attack compared to an unsubstituted furan. The bromine atom is generally considered an ortho-para director in aromatic systems, while the ester group is a meta-director. The combined influence of these groups significantly reduces the nucleophilicity of the furan ring. Any subsequent electrophilic substitution would likely occur at one of the remaining β-positions (C3 or C4), with the precise location being determined by the combined directing effects of the existing substituents. Given the substitution pattern, the C4 position is the most probable site for further electrophilic attack.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent TypeExampleRing ActivityDirecting Influence
Activating, Ortho-, Para-Directing -CH₃, -OH, -ORActivatingDirects incoming electrophiles to positions 2 and 5.
Deactivating, Ortho-, Para-Directing -Br, -Cl, -IDeactivatingDirects incoming electrophiles to positions ortho and para to the substituent. In furan, this primarily influences substitution at available adjacent or opposite positions.
Deactivating, Meta-Directing -COOR, -NO₂, -CNDeactivatingDirects incoming electrophiles to the meta position. In furan, this typically directs to the C4 position if the substituent is at C2. youtube.com

Radical Reactivity and Scavenging Properties of Furan Esters

Certain furan derivatives, particularly furan fatty acids, are known to possess significant radical scavenging and antioxidant properties. utripoli.edu.lyresearchgate.net This activity is attributed to their ability to quench reactive oxygen species (ROS) and other free radicals, often through a hydrogen atom transfer (HAT) mechanism. researchgate.netiaea.org The furan ring itself can participate in these processes, and its efficacy is heavily influenced by the nature of its substituents. nih.gov

Research indicates a strong correlation between the electronic properties of the substituents and the antioxidant capacity of furan compounds. researchgate.net Generally, furan derivatives with electron-donating groups (e.g., hydroxyl, amine) exhibit enhanced antioxidant properties. researchgate.netiaea.org In contrast, the presence of strong electron-withdrawing groups (such as chloro, cyano, or nitro groups) has been shown to reduce or even eliminate antiradical activity. researchgate.netiaea.org This is because electron-withdrawing groups destabilize the radical formed after the hydrogen or electron donation, making the scavenging process less favorable.

Given that this compound possesses two electron-withdrawing halogen atoms (bromo on the furan ring and chloro on the phenyl group) and an ester moiety, its intrinsic radical scavenging activity is predicted to be low. The electronic character of these substituents would not facilitate the stabilization of a radical intermediate, which is a key requirement for an effective antioxidant.

Table 3: Antioxidant Activity of Various Substituted Furan Derivatives

CompoundSubstituent TypeDPPH Radical Scavenging Activity (IC₅₀)Reference
2-(p-hydroxyphenyl styryl)-furanElectron-Donating (-OH)~40 µM researchgate.netiaea.org
2-(p-chlorophenyl styryl)-furanElectron-Withdrawing (-Cl)> 150 µM (No significant activity) researchgate.netiaea.org
2-(p-nitrophenyl styryl)-furanElectron-Withdrawing (-NO₂)> 150 µM (No significant activity) researchgate.netiaea.org
2-(p-cyanophenyl styryl)-furanElectron-Withdrawing (-CN)> 150 µM (No significant activity) researchgate.netiaea.org
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateFuran with pyrimidine (B1678525) ester0.6 mg/ml nih.gov

Reactivity of the Ester Linkage and Phenyl Moiety

The ester functional group is a primary site of chemical reactivity in this compound, being susceptible to cleavage under various conditions.

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage is generally prone to hydrolytic degradation in both acidic and basic aqueous solutions. rsc.org The stability of an ester is highly dependent on pH, temperature, and its molecular structure. rsc.orgresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): This reaction, typically designated as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. chemistnotes.comlibretexts.org This forms a tetrahedral intermediate, which then collapses to expel the alkoxide (or in this case, phenoxide) leaving group, forming a carboxylate salt and an alcohol (or phenol). libretexts.org This process is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the strong base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process that commonly follows an AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. chemistnotes.comnumberanalytics.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org A tetrahedral intermediate is formed, and after a proton transfer, the alcohol (or phenol) is eliminated, and deprotonation of the carbonyl regenerates the acid catalyst and yields the carboxylic acid. numberanalytics.com

For this compound, several structural features influence its hydrolytic stability. The presence of an electron-withdrawing group on the acyl portion (the 5-bromo-2-furyl group) and a good leaving group (the electron-deficient 2-chlorophenoxide) makes the carbonyl carbon highly electrophilic. This is expected to increase the rate of hydrolysis compared to simple alkyl esters. rsc.org Studies on similar furoate esters, such as diloxanide (B1670642) furoate, confirm that cleavage of the furoyl ester linkage can occur rapidly, especially under alkaline conditions. rsc.orgresearchgate.net

Table 4: Common Mechanisms of Ester Hydrolysis

MechanismDescriptionKey StepsConditions
BAC2 Base-catalyzed, bimolecular, acyl-oxygen cleavage. The most common mechanism for base-promoted hydrolysis.1. Nucleophilic attack by OH⁻. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group (-OR'). 4. Deprotonation of the resulting carboxylic acid.Basic (e.g., NaOH, KOH)
AAC2 Acid-catalyzed, bimolecular, acyl-oxygen cleavage. The most common mechanism for acid-catalyzed hydrolysis.1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of the leaving group (R'OH). 5. Deprotonation to regenerate the catalyst.Acidic (e.g., H₂SO₄, HCl)

Nucleophilic and Electrophilic Attack at the Carbonyl Center

The carbonyl group of the ester is a key reactive center, susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Attack: The primary reaction at the carbonyl center is nucleophilic acyl substitution. As described under hydrolysis, the carbonyl carbon is electrophilic due to the polarization of the C=O bond and the influence of the attached oxygen atoms. A wide range of nucleophiles, beyond the hydroxide ion, can attack this center. This reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate. mdpi.com The rate-determining step, whether it is the formation or breakdown of this intermediate, depends on the basicity and nature of the nucleophile relative to the leaving group. mdpi.com In the case of this compound, the 2-chlorophenoxide is a relatively good leaving group, which would facilitate nucleophilic attack at the carbonyl carbon.

Electrophilic Attack: Electrophilic attack occurs at the carbonyl oxygen atom, which possesses lone pairs of electrons. The most common example of this is the protonation step that initiates acid-catalyzed hydrolysis. libretexts.org This initial attack by an electrophile (H⁺) does not break any bonds but serves to activate the carbonyl group, making the carbonyl carbon a much stronger electrophile and priming it for subsequent nucleophilic attack. nih.gov

Transformations Involving the Halogen Substituents (Bromine and Chlorine)

The reactivity of this compound is significantly influenced by the two halogen atoms attached to its aromatic and heterocyclic rings. The bromine atom on the furan ring and the chlorine atom on the phenyl ring serve as versatile handles for a variety of chemical transformations, enabling the synthesis of more complex molecules. These reactions primarily include metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and nucleophilic substitution. The differential reactivity between the C-Br bond on the furan ring and the C-Cl bond on the phenyl ring allows for selective functionalization.

Metal-Halogen Exchange: The 5-bromo substituent on the furan ring can be readily converted into an organometallic species through metal-halogen exchange. This reaction typically involves treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. The resulting 5-lithio-furan derivative is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the 5-position of the furan ring. iust.ac.irwikipedia.org This method is fundamental for creating carbon-carbon or carbon-heteroatom bonds.

A related transformation is the "halogen dance," a base-promoted isomerization where a halogen atom migrates from its initial position to an adjacent carbon atom. acs.orgchemrxiv.orgresearchgate.net For 5-bromofuran derivatives, treatment with lithium diisopropylamide (LDA) can induce deprotonation at the C4 position, followed by intramolecular bromine migration to yield a more stable lithiated intermediate, which can then be trapped by an electrophile. acs.orgthieme-connect.com This reaction provides access to furan derivatives that are otherwise difficult to synthesize.

Palladium-Catalyzed Cross-Coupling Reactions: The halogen substituents on both the furan and phenyl rings are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.netprinceton.eduorganic-chemistry.org These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

In the context of this compound, the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed oxidative addition steps. nih.gov This difference in reactivity (reactivity order: C-I > C-Br > C-Cl) enables chemoselective cross-coupling. researchgate.net For instance, a Suzuki-Miyaura reaction can be performed selectively at the 5-position of the furan ring by reacting the molecule with a boronic acid in the presence of a palladium catalyst, leaving the chlorophenyl group intact. mdpi.comresearchgate.net Subsequent modification of the chlorine atom would require more forcing reaction conditions.

The table below summarizes representative conditions for various cross-coupling reactions involving aryl and heteroaryl halides.

Reaction TypeCatalyst/LigandBase/AdditiveTypical SubstratesReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃Aryl/Heteroaryl Halides + Boronic Acids mdpi.comnih.govuzh.ch
Buchwald-Hartwig AminationPd₂(dba)₃ / Biaryl Phosphine (B1218219) LigandsNaO-t-Bu, K₃PO₄Aryl/Heteroaryl Halides + Amines researchgate.netorganic-chemistry.org
Negishi CouplingPd(PPh₃)₄, NiCl₂(dppf)None (Organozinc reagent)Aryl/Heteroaryl Halides + Organozinc Reagents thieme-connect.comprinceton.edu
Stille CouplingPd(PPh₃)₄None (Organotin reagent)Aryl/Heteroaryl Halides + Organostannanes princeton.edu

Nucleophilic Aromatic Substitution (SNAr): While simple aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate the ring for SNAr reactions. iust.ac.ir In 5-bromofuran-2-carboxylate derivatives, the ester group at the C2 position enhances the electrophilicity of the furan ring, facilitating the displacement of the bromide by strong nucleophiles. evitachem.comzsmu.edu.ua Similarly, the reactivity of the 2-chlorophenyl moiety can be influenced by the electronic nature of substituents on the ring, though it is generally less reactive than the 5-bromofuran system in SNAr.

Structure-Reactivity Relationships in Halogenated Furoate Esters

The chemical reactivity of halogenated furoate esters like this compound is governed by the interplay of several structural and electronic factors. The nature and position of the halogen substituents, combined with the electronic properties of the furoate ester core, dictate the molecule's behavior in chemical transformations.

In the case of 5-bromo-2-furoate derivatives, the bromine atom and the electron-withdrawing carboxylate group at the C2 position both decrease the electron density of the furan ring. This electronic pull enhances the acidity of the ring protons, particularly at the C3 and C4 positions, making them susceptible to deprotonation by strong bases. It also increases the electrophilicity of the ring carbons, making the C5 position susceptible to nucleophilic attack or facilitating metal-halogen exchange.

Relative Reactivity of C-Br vs. C-Cl Bonds: A key principle in the chemistry of polyhalogenated compounds is the differential reactivity of carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and the ease of oxidative addition follow the trend C-I > C-Br > C-Cl > C-F. This hierarchy is fundamental to achieving chemoselectivity. In this compound, the C-Br bond on the furan ring is substantially more reactive than the C-Cl bond on the phenyl ring. researchgate.netnih.gov This allows for selective functionalization at the furan ring under mild conditions, while the chlorophenyl group remains available for subsequent reactions under more vigorous conditions.

The table below illustrates the relative reactivity of different aryl halides in Suzuki coupling reactions.

Aryl Halide (Ar-X)Relative ReactivityTypical Reaction Conditions
Ar-IHighMild (e.g., room temperature to 60 °C)
Ar-BrModerateModerate (e.g., 60 °C to 100 °C)
Ar-ClLowForcing (e.g., >100 °C, specialized ligands)
Ar-OTf (Triflate)High (similar to Ar-I)Mild to Moderate

Influence of the Ester Group: The furoate ester functionality also plays a crucial role. As an electron-withdrawing group, it influences the regioselectivity of reactions like lithiation. For instance, while lithiation of furan itself occurs at the C2 position, the carboxylate group in furoic acid can direct metallation to adjacent positions, depending on the base used. iust.ac.ir Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives like amides, expanding the synthetic utility of the molecular scaffold. mdpi.com The stability and reactivity of the ester bond itself are also influenced by the electronic environment created by the halogen substituents.

Advanced Spectroscopic and Analytical Characterization Techniques in Furoate Research

Chromatographic Separations and Purity Assessment

Chromatography is an indispensable tool for separating the target compound from reactants, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of furoate esters due to its high resolution, sensitivity, and quantitative accuracy. rroij.com A reversed-phase HPLC (RP-HPLC) method is typically developed to assess the purity of 2-Chlorophenyl 5-bromo-2-furoate. The development process involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

Method development for a compound like this compound would focus on key parameters such as the choice of stationary phase (typically a C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) and an aqueous buffer), flow rate, and UV detection wavelength, selected based on the chromophores in the molecule. pensoft.netresearchgate.net

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pensoft.netrroij.com Validation establishes the method's linearity, accuracy, precision, specificity, and sensitivity through the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ). rroij.comnih.gov

Table 1: Representative HPLC Method Parameters for Furoate Ester Analysis

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (e.g., 60:40 v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA Detector at ~264 nm
Injection Volume 10 - 20 µL

This table presents typical starting conditions for the analysis of furoate esters, based on established methods for similar compounds. rroij.comorientjchem.org

Table 2: Typical HPLC Method Validation Parameters

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) Assesses the relationship between concentration and detector response.> 0.998
Accuracy (% Recovery) Measures the closeness of test results to the true value.98 - 102%
Precision (% RSD) Evaluates the method's reproducibility (repeatability and intermediate precision).< 2%
LOD The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio of 3:1
LOQ The lowest concentration of analyte that can be accurately quantified.Signal-to-Noise ratio of 10:1

This table outlines standard validation parameters and their typical acceptance criteria as per ICH guidelines. rroij.comnih.gov

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and sensitive technique used primarily to monitor the progress of a chemical reaction, such as the esterification of 5-bromo-2-furoic acid with 2-chlorophenol (B165306) to form the title compound. umass.edulibretexts.org It allows for the qualitative assessment of the consumption of reactants and the formation of the product. libretexts.org

In this application, a TLC plate, typically coated with silica (B1680970) gel containing a fluorescent indicator (Silica Gel 60 F₂₅₄), serves as the stationary phase. japsonline.comsigmaaldrich.com Small spots of the starting materials and the reaction mixture are applied to the plate. The plate is then placed in a developing chamber containing a suitable mobile phase. umass.edu As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. umich.edu

The progress of the reaction is visualized, often under UV light, by observing the disappearance of the reactant spots and the emergence of a new spot corresponding to the product, this compound. nih.gov A co-spot, where the starting material and reaction mixture are spotted in the same lane, is often used to confirm the identity of the spots. libretexts.org

Table 3: Typical TLC System for Monitoring Furoate Ester Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates
Mobile Phase A mixture of non-polar and polar solvents, e.g., Toluene:Ethyl Acetate (8:2 v/v)
Visualization UV lamp at 254 nm; Iodine vapor chamber
Observation Disappearance of 5-bromo-2-furoic acid spot and appearance of a new product spot with a different Rf value.

This table describes a representative TLC system for monitoring the formation of an aromatic ester. japsonline.comjapsonline.com

Molecular Structure Elucidation by Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of atoms within the this compound molecule can be determined.

¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the furan (B31954) ring and the chlorophenyl ring.

The protons on the furan ring are expected to appear as doublets due to coupling with each other. The protons of the 2-chlorophenyl group would exhibit a more complex multiplet pattern in the aromatic region of the spectrum due to their respective couplings and the influence of the chlorine substituent and the ester linkage. docbrown.info The chemical shift values (δ) are indicative of the electronic environment of each proton.

Table 4: Predicted ¹H-NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Furan H-3~7.3 - 7.4d (Doublet)
Furan H-4~6.6 - 6.7d (Doublet)
Phenyl H-3'~7.3 - 7.5m (Multiplet)
Phenyl H-4'~7.2 - 7.4m (Multiplet)
Phenyl H-5'~7.1 - 7.3m (Multiplet)
Phenyl H-6'~7.5 - 7.7m (Multiplet)

This table presents estimated chemical shifts based on data for structurally similar fragments like 5-bromo-2-furaldehyde (B32451) and substituted chlorophenyl esters. docbrown.infochemicalbook.com Actual values may vary.

¹³C-NMR spectroscopy provides information on the different carbon environments within a molecule. stackexchange.com Although less sensitive than ¹H-NMR, it is highly valuable for confirming the carbon skeleton and identifying key functional groups. stackexchange.com A proton-decoupled ¹³C-NMR spectrum for this compound would display a single peak for each unique carbon atom.

Key signals would include the ester carbonyl carbon, which is typically found in the 155-175 ppm range, and the carbons of the two aromatic rings. libretexts.org The carbon atoms bonded to the electronegative bromine and chlorine atoms would also show characteristic shifts.

Table 5: Predicted ¹³C-NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~158
C2 (Furan)~145
C3 (Furan)~122
C4 (Furan)~115
C5 (Furan, C-Br)~125
C1' (Phenyl, C-O)~148
C2' (Phenyl, C-Cl)~128
C3', C4', C5', C6' (Phenyl)~125 - 132

This table presents estimated chemical shifts based on general values for furoates and substituted phenyl rings. libretexts.orgresearchgate.netdocbrown.info The signals for the phenyl carbons (C3'-C6') would be distinct but are grouped here for simplicity.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information about bonding and conjugated systems.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would show characteristic absorption bands confirming the presence of the ester and the substituted aromatic rings. The most prominent peak would be the strong C=O stretching vibration of the ester group. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic and conjugated systems, such as those in this compound, absorb UV light, promoting electrons to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), confirms the presence of these conjugated systems. mdpi.com

Table 6: Key Vibrational and Electronic Spectroscopic Data

Spectroscopy TypeFunctional Group / SystemCharacteristic Absorption
FT-IR C=O Stretch (Ester)~1720 - 1740 cm⁻¹ (Strong)
FT-IR C-O Stretch (Ester)~1250 - 1300 cm⁻¹ (Strong)
FT-IR C=C Stretch (Aromatic/Furan)~1450 - 1600 cm⁻¹ (Multiple, medium)
FT-IR C-Cl Stretch~700 - 800 cm⁻¹
FT-IR C-Br Stretch~500 - 600 cm⁻¹
UV-Vis Conjugated π-systemλmax ~250 - 300 nm

This table lists the expected absorption regions for the key functional groups of this compound based on established spectroscopic principles. spectroscopyonline.commdpi.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a definitive technique used to identify the various functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which allows for its identification. For this compound, the analysis would focus on identifying key vibrational modes.

If experimental data were available, a table would be presented here detailing the specific absorption bands (in wavenumbers, cm⁻¹) corresponding to the functional groups present in the molecule, such as:

C=O Stretch (Ester): Typically expected in the 1720-1740 cm⁻¹ region.

C-O Stretch (Ester & Furan): Expected in the 1000-1300 cm⁻¹ range.

Aromatic C=C Stretch: Expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

C-Br Stretch: Usually observed in the 500-600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is used to analyze molecules containing chromophores—the parts of a molecule that absorb light. In this compound, the chromophoric systems are the substituted phenyl ring and the furan ring.

An analysis would determine the wavelength of maximum absorption (λmax), providing insights into the electronic transitions within the molecule. This data would be presented in a table, likely showing the λmax value (in nanometers) and the corresponding molar absorptivity (ε) in a specified solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

For this compound (Molecular Formula: C₁₁H₆BrClO₃), the key data points would include:

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule, showing a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Major Fragmentation Peaks: Identification of significant fragment ions that would help confirm the structure, such as the loss of the 2-chlorophenyl group or cleavage of the ester bond.

A data table would list the m/z values of these key peaks and their relative intensities.

X-ray Crystallography for Solid-State Structural Determination

Had a crystal structure been determined for this compound, the following crystallographic data would be presented in a table:

Crystal System: (e.g., Monoclinic, Orthorhombic)

Space Group: (e.g., P2₁/c)

Unit Cell Dimensions: (a, b, c, α, β, γ)

Volume (V)

Calculated Density (Dc)

This information would provide unambiguous proof of the compound's solid-state structure.

Computational Chemistry and Quantum Mechanical Studies

Electronic Structure Calculations and Molecular Geometry Optimization

The foundation of understanding a molecule's behavior lies in the accurate calculation of its electronic structure and the optimization of its three-dimensional geometry. For a substituted furoate ester such as 2-Chlorophenyl 5-bromo-2-furoate, these calculations reveal how the interplay of different functional groups—the furan (B31954) ring, the bromo substituent, and the chlorophenyl ester group—defines its chemical character.

Density Functional Theory (DFT) is a mainstay in the computational study of furan and its derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the reactivity of the furan ring, which can act as a diene in cycloaddition reactions. rsc.orgnih.gov Studies on various substituted furans show that the nature of the substituents significantly modulates the electronic properties and, consequently, the reactivity of the furan system. rsc.orgnih.gov

For instance, electron-withdrawing groups, such as the ester linkage and the bromine atom in this compound, are known to decrease the reactivity of the furan ring in Diels-Alder reactions by lowering the energy of its frontier molecular orbitals. nih.gov Conversely, electron-donating groups increase reactivity. nih.gov DFT methods, particularly with functionals like B3LYP and M06-2X, are used to calculate key descriptors of reactivity, including frontier molecular orbital (HOMO-LUMO) energies and the distribution of electron density. rsc.orgconicet.gov.aracs.org These calculations help to rationalize the polar character of cycloaddition reactions involving furan derivatives. conicet.gov.ar

Table 1: Representative DFT Functionals Used in Furan Reactivity Studies

DFT FunctionalBasis SetApplicationReference
M06-2Xdef2-TZVPPDiels-Alder reaction analysis rsc.org
B3LYP6-31G(d)Modeling Diels-Alder reactions, Fukui functions conicet.gov.aracs.org
ωB97X-D6-311+G(d,p)Cycloaddition regioselectivity researchgate.net

The application of DFT extends to understanding reaction mechanisms, such as the stepwise versus concerted pathways in cycloadditions, by locating transition states and intermediates on the potential energy surface. acs.orgpku.edu.cn

Ab initio (from first principles) quantum chemistry methods provide a high level of theory for studying molecular systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more accurate energy calculations. researchgate.net For furoate esters and related compounds, ab initio calculations are crucial for determining precise thermochemical data and reaction kinetics. researchgate.netustc.edu.cn

Studies on the decomposition of ethyl 2-furoate, for example, have utilized high-level ab initio methods like CCSD(T) to elucidate reaction pathways and calculate activation energies. researchgate.net Similarly, research on the reaction of methyl 2-furoate with hydroxyl radicals has employed these methods to investigate hydrogen abstraction mechanisms, revealing the stability of transition state structures. ustc.edu.cn For this compound, such calculations would offer a definitive understanding of its thermal stability and atmospheric reactivity. researchgate.netustc.edu.cn Composite ab initio methods like CBS-QB3 and G4 are also used for obtaining highly accurate energies. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how a reaction proceeds is fundamental to synthetic chemistry. Computational modeling allows for the detailed exploration of reaction pathways, the characterization of fleeting transition states, and the prediction of reaction outcomes.

Furan and its derivatives are well-known for participating in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. rsc.orgnih.gov Computational studies have been essential in clarifying the mechanisms of these reactions. DFT calculations can map the potential energy surface, distinguishing between a concerted pathway, where bonds are formed simultaneously, and a stepwise pathway involving a zwitterionic or diradical intermediate. acs.orgpku.edu.cn

For example, studies on the cycloaddition of furans with various dienophiles have shown that the reaction can be reversible and less endo-selective compared to analogous reactions with cyclopentadiene. rsc.org The presence of substituents plays a critical role; computational models for dienylfurans have explored competing [8+2] and [4+2] cycloaddition pathways, finding that the mechanism can be directed by the electronic nature of the substituents and the aromaticity of the resulting products. pku.edu.cn For this compound, computational modeling would be key to predicting its behavior in cycloaddition reactions, which are vital for synthesizing complex molecules.

When multiple products can be formed in a reaction, predicting the major regio- and stereoisomer is a significant challenge. Computational chemistry has proven invaluable in this regard. For substituted furans, the regioselectivity of cycloaddition reactions is often governed by a combination of steric and electronic factors, which can be quantified through calculation. conicet.gov.arnih.gov

DFT-based reactivity descriptors, such as local electrophilicity and nucleophilicity indices (Fukui functions), can successfully predict the regiochemical outcomes in Diels-Alder reactions of furan derivatives. conicet.gov.ar For instance, in reactions with unsymmetrical reagents, these calculations can determine which carbon atoms of the furan ring are more likely to react. conicet.gov.arnih.gov Similarly, the stereoselectivity (e.g., endo/exo selectivity) is analyzed by comparing the activation energies of the different transition states leading to the possible stereoisomers. rsc.orgnih.gov Distortion/interaction analysis, a computational technique, can further dissect the energy barriers, revealing that interaction energy is often the determining factor for the observed regiochemistry. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a subtle balance of intermolecular interactions. For a molecule like this compound, which contains aromatic rings and halogen atoms, a variety of non-covalent interactions are expected to be significant.

For halogenated organic compounds, interactions involving chlorine and bromine are particularly important. These can include C–H···Cl/Br hydrogen bonds and halogen···halogen contacts. researchgate.netcore.ac.uk The presence of the furan and phenyl rings also allows for π-π stacking interactions, where the aromatic rings arrange themselves in either a face-to-face or offset manner. nih.govmdpi.com

Energy calculations using methods like the PIXEL approach can quantify the stabilization energy of molecular pairs within the crystal lattice, breaking it down into coulombic, polarization, dispersion, and repulsion components. researchgate.netresearchgate.netacs.org These calculations help to identify the most significant interactions that form the primary structural motifs, such as dimers or chains, which build up the three-dimensional crystal structure. acs.orgmdpi.com While a crystal structure for this compound is not available in the searched literature, analysis of related chloro- and bromo-substituted phenyl esters suggests that C–H···O, C–H···Cl, and π-stacking interactions would be key stabilizing forces in its crystal packing. researchgate.netacs.orgnih.gov

Table 2: Common Intermolecular Interactions in Halogenated Phenyl Esters

Interaction TypeDescriptionComputational Tool for Analysis
Hydrogen BondingWeak electrostatic attractions, e.g., C–H···O, C–H···Cl. researchgate.netacs.orgHirshfeld Surface Analysis, PIXEL, QTAIM
Halogen BondingDirectional interaction involving a halogen atom as an electrophilic region.DFT, NBO Analysis
π-π StackingAttractive, noncovalent interactions between aromatic rings. mdpi.comPIXEL, DFT
van der Waals ForcesDispersive forces contributing to overall packing stability. psu.eduPIXEL, DFT-D

Hydrogen Bonding Interactions

While this compound does not possess strong hydrogen bond donor groups (like -OH or -NH), its structure contains multiple hydrogen bond acceptor sites. mdpi.com The capacity to accept hydrogen bonds is a critical factor in molecular recognition and the formation of supramolecular structures. researchgate.netnih.gov The primary acceptor sites are the oxygen atoms of the ester functional group—specifically the carbonyl oxygen (C=O) and the ether-like oxygen in the furan ring.

The carbonyl oxygen is a particularly strong hydrogen bond acceptor due to the polarization of the C=O bond. Oximes, for example, can act as dual hydrogen-bond donors and acceptors. mdpi.com In the context of this compound, these acceptor sites can form hydrogen bonds with donor molecules present in their environment, such as water or other protic solvents. The strength and geometry of these interactions can be predicted using quantum mechanical calculations.

Table 1: Potential Hydrogen Bond Acceptor Sites in this compound

Acceptor AtomFunctional GroupHybridizationPotential H-Bonding Partners
Carbonyl OxygenEstersp²-OH, -NH groups, water
Furan Ring OxygenHeterocyclesp²-OH, -NH groups, water

Halogen Bonding Interactions

The presence of both chlorine and bromine atoms on the aromatic rings of this compound makes it a candidate for engaging in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base. u-strasbg.frmappingignorance.org

The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond connecting it to the rest of the molecule. u-strasbg.frmappingignorance.org The strength of this positive potential increases with the polarizability and decreases with the electronegativity of the halogen. Consequently, the halogen bonding potential follows the order I > Br > Cl > F. mappingignorance.org For this compound, the bromine atom is expected to form stronger halogen bonds than the chlorine atom.

These interactions are significant in crystal engineering and molecular recognition, sometimes competing with or complementing hydrogen bonds to direct the assembly of molecules in the solid state. mappingignorance.orgrsc.org The halogen atoms in this compound can interact with nucleophilic sites such as lone pairs on oxygen or nitrogen atoms, or with the π-electrons of aromatic systems. researchgate.net

Table 2: Characteristics of Halogen Bond Donors in this compound

Halogen AtomLocationRelative σ-hole MagnitudePotential Halogen Bond Acceptors
Bromine (Br)Furan RingStrongerCarbonyl oxygen, lone pairs, π-systems
Chlorine (Cl)Phenyl RingWeakerCarbonyl oxygen, lone pairs, π-systems

Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking is another crucial non-covalent interaction that influences the structure of this compound, which contains two aromatic systems: the 2-chlorophenyl ring and the 5-bromofuran ring. These interactions are attractive forces between the electron clouds of aromatic rings. encyclopedia.pub

The geometry of π-π stacking can vary, with the most common configurations being parallel-displaced and T-shaped (edge-to-face), which are often energetically more favorable than a direct face-to-face sandwich configuration. encyclopedia.pubrug.nl The interaction energy is a balance of electrostatic (quadrupole-quadrupole) and dispersion forces. encyclopedia.pub In this compound, intramolecular stacking could occur between the phenyl and furan rings if the molecular conformation allows, or intermolecular stacking could dominate in the solid state, contributing significantly to crystal lattice stabilization. nih.govmdpi.com The specific arrangement is influenced by the electronic nature of the rings and their substituents.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to build mathematical models correlating the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov This approach avoids the need for extensive experimental measurements by predicting properties from molecular descriptors derived solely from the molecule's structure.

In Silico Screening for Chemical Properties and Reactivity Profiles

In silico screening using QSPR models allows for the rapid evaluation of a molecule's properties and potential reactivity. The process involves generating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical information. unimore.it These descriptors are then used in statistical models, such as multiple linear regression (MLR), to predict various endpoints. nih.govanalis.com.my

For this compound, a range of descriptors can be calculated to build a reactivity profile. These theoretical calculations help to establish a connection between the molecular properties and the compound's performance or behavior. researchgate.net

Table 3: Selected QSPR Descriptors and Their Relevance for this compound

Descriptor ClassExample DescriptorPredicted Property/Relevance
Electronic Dipole MomentPolarity, solubility, intermolecular interaction strength
Highest Occupied Molecular Orbital (HOMO) EnergySusceptibility to electrophilic attack, electron-donating ability
Lowest Unoccupied Molecular Orbital (LUMO) EnergySusceptibility to nucleophilic attack, electron-accepting ability
Topological Wiener IndexBoiling point, viscosity, surface tension
Molecular Connectivity IndicesShape, size, degree of branching
Physicochemical Log P (Octanol-Water Partition Coefficient)Hydrophobicity, membrane permeability, bioavailability. researchgate.net
Molar RefractivityMolecular volume, polarizability, London dispersion forces
Polar Surface Area (PSA)Transport properties, drug-receptor interactions

These in silico methods provide a powerful tool for the early-stage assessment of new chemical entities, guiding further experimental investigation by providing a robust theoretical foundation for their expected chemical behavior and properties.

Exploration of Derivatization and Functionalization Strategies

Modification of the Furan (B31954) Ring System

The furan ring in 2-Chlorophenyl 5-bromo-2-furoate is a versatile platform for further functionalization.

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions. wikipedia.orglumenlearning.com The existing bromine atom at the 5-position deactivates the ring towards further electrophilic attack to some extent, but reactions are still possible.

Further bromination of the furan ring in a related compound, 5-bromofuroic acid, can be a part of a synthetic route to 2,5-furandicarboxylic acid (FDCA). encyclopedia.pubmdpi.com This suggests that additional halogenation of the furan ring in this compound could be a viable synthetic strategy. The use of brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid could be explored for this purpose. mnstate.edusci-hub.se

It is important to note that the conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions, such as cleavage of the ester bond or reactions on the chlorophenyl ring.

The furan ring can undergo both oxidation and reduction, leading to a variety of modified structures. numberanalytics.com

Oxidation: Oxidation of the furan ring can lead to ring-opened products or the formation of other heterocyclic systems. For instance, oxidation of furan derivatives can yield maleic anhydride (B1165640) or furan-2-carboxylic acid. numberanalytics.com In the case of this compound, oxidative conditions could potentially lead to the formation of dicarboxylic acids or other oxidized species. The oxidation of furan rings has been achieved using reagents like permanganate. nih.gov Enzyme-catalyzed oxidation has also been explored for the conversion of related furan compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), to furan-2,5-dicarboxylic acid (FDCA). nih.gov

Reduction: Reduction of the furan ring typically yields dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with a metal catalyst) or hydride reagents like sodium borohydride (B1222165) (NaBH₄). numberanalytics.com The reduction of the furan ring in this compound would result in a more flexible, non-aromatic core, which could be of interest for synthesizing new classes of compounds.

Transformations at the Ester Group

The ester functionality in this compound is a key site for a variety of chemical transformations, allowing for the introduction of different functional groups.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the 2-chlorophenyl group can be replaced by other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

This reaction is valuable for creating a library of different furoate esters. For example, the transesterification of methyl or ethyl 2-furoate with long-chain alcohols has been reported. conicet.gov.ar Similarly, acid-catalyzed transesterification of benzyl (B1604629) 5-bromo-2-furoate has been noted to produce other furoate esters. The use of earth-abundant metal catalysts for the transesterification of aryl esters has also been investigated. researchgate.net The efficiency of transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions.

Table 1: Examples of Transesterification Reactions of Furoate Esters

Starting Furoate EsterAlcoholCatalystProductReference
Methyl 2-furoateLong-chain alcohol4 Å molecular sievesLong-chain alkyl 2-furoate conicet.gov.ar
Ethyl 2-furoateLong-chain alcohol4 Å molecular sievesLong-chain alkyl 2-furoate conicet.gov.ar
Benzyl 5-bromo-2-furoateIsopropyl alcoholAcid2-isopropylphenyl 5-bromo-2-furoate
Aryl estersPhenolsAlkali metal speciesAryl esters researchgate.net

This table provides examples of transesterification reactions on related furoate esters to illustrate the potential transformations of this compound.

Hydrolysis of the ester bond in this compound regenerates the corresponding carboxylic acid, 5-bromo-2-furoic acid, and releases 2-chlorophenol (B165306). This reaction can be carried out under acidic or basic conditions.

The resulting 5-bromo-2-furoic acid is a valuable intermediate in its own right. It can be used in the synthesis of other compounds, such as 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical. researchgate.netacs.orgresearchgate.net The hydrolysis of related 2-chlorophenyl esters has been studied, and both chemical and enzymatic methods have been employed. acs.orgscispace.comacs.orgnih.govresearchgate.net For instance, the hydrolysis of the 2-chlorophenyl ester of uridine (B1682114) 3'-monophosphate has been investigated to understand its kinetics and mechanisms. scispace.comresearchgate.net Microbial and enzymatic hydrolysis of other chlorophenyl esters have also been reported to yield the corresponding carboxylic acids with high efficiency. nih.gov

Table 2: Research Findings on the Hydrolysis of Chlorophenyl Esters

EsterHydrolysis MethodKey FindingsReference
2-(3-Chlorophenyl) propionic acid esterEnzymatic (lipase PS)Enhanced conversion with PEG 400 as a cosolvent. acs.orgacs.org
2-Chlorophenyl ester of uridine 3'-monophosphateChemicalKinetic and mechanistic studies. scispace.comresearchgate.net
Ethyl ester of a 5-(2-chlorophenyl) analogueMicrobial (Pseudomonas diminuta, Pseudomonas taetrolens)Enantioselective hydrolysis to yield the (-)-carboxylic acid. nih.gov

This table summarizes research on the hydrolysis of related chlorophenyl esters, providing insights into potential methods for the hydrolysis of this compound.

The ester group of this compound can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These transformations introduce nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

The reaction with an amine would yield the corresponding N-substituted 5-bromo-2-furamide. Similarly, reaction with hydrazine (N₂H₄) would produce 5-bromo-2-furohydrazide. These derivatives can serve as building blocks for the synthesis of more complex molecules, including various heterocyclic compounds. The synthesis of hydrazide-hydrazones from related halo-benzoic acids has been reported, highlighting the utility of hydrazides as synthetic intermediates. nih.gov The general synthesis of hydrazides and their subsequent conversion to hydrazones is a well-established method for creating diverse chemical libraries. hygeiajournal.comresearchgate.net

for the 2-Chlorophenyl Moiety

The 2-chlorophenyl moiety of this compound presents a site for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potentially new properties. The presence of the chlorine atom on the phenyl ring allows for functionalization through several established synthetic organic chemistry strategies. The primary approaches for modifying this part of the molecule are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These methods offer pathways to introduce new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the parent compound.

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

Nucleophilic Aromatic Substitution (NAS) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, NAS proceeds with electron-poor aromatic rings. masterorganicchemistry.com The carbon-halogen bonds of simple aryl halides are generally strong and resistant to attack by nucleophiles under standard SN1 or SN2 conditions. libretexts.org This is because SN1 reactions are disfavored due to the instability of the resulting aryl cation, and SN2 reactions are impossible as the aromatic ring's geometry prevents the required backside attack. pressbooks.pub

For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate formed during the reaction. In the case of this compound, the furoate ester group is connected to the phenyl ring via an ester linkage (-O-C=O). The ester itself is an electron-withdrawing group, and it is positioned ortho to the chlorine atom.

The reaction is proposed to proceed via a two-step addition-elimination mechanism. libretexts.org

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The electron-withdrawing furoate group helps to delocalize the negative charge, stabilizing this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group. libretexts.org

While the ortho-furoate group provides some activation, NAS reactions on the 2-chlorophenyl ring of this molecule would likely require forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., alkoxides, amides). The activating effect of the ester group is generally less potent than that of a nitro (–NO₂) group, which is a classic activating group for this type of transformation. pressbooks.pub

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on the 2-Chlorophenyl Moiety

Nucleophile (Nu⁻)Reagent ExamplePotential Product Structure
Hydroxide (B78521)Sodium Hydroxide (NaOH)2-Hydroxyphenyl 5-bromo-2-furoate
AlkoxideSodium Methoxide (NaOCH₃)2-Methoxyphenyl 5-bromo-2-furoate
AmideSodium Amide (NaNH₂)2-Aminophenyl 5-bromo-2-furoate
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthio)phenyl 5-bromo-2-furoate

Note: These reactions are hypothetical and would require experimental validation to determine feasibility and optimal conditions.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Phenyl Positions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile sets of tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are widely used to modify aryl halides. eie.gr

For a molecule like this compound, which contains two different halogen atoms (Cl on the phenyl ring and Br on the furan ring), the concept of chemoselectivity is paramount. The reactivity of aryl halides in many palladium-catalyzed cross-coupling reactions is highly dependent on the identity of the halogen. The typical order of reactivity follows the bond dissociation energies of the carbon-halogen bond: Ar-I > Ar-Br > Ar-Cl. mdpi.com This differential reactivity allows for selective functionalization at one position while leaving the other untouched.

Given this reactivity trend, a palladium-catalyzed cross-coupling reaction on this compound would be expected to occur preferentially at the more reactive C-Br bond on the furan ring, leaving the C-Cl bond on the phenyl ring intact. mdpi.comresearchgate.net This allows for a modular approach to synthesis, where the furan ring is functionalized first.

To achieve a cross-coupling reaction at the less reactive 2-chloro position, several strategies can be employed:

Post-Functionalization: The C-Cl bond can be targeted for reaction after the C-Br bond has already been functionalized.

Catalyst and Ligand Choice: While standard palladium catalysts may not be effective, specialized ligand systems or alternative metal catalysts, such as nickel, are known to facilitate the activation of C-Cl bonds. beilstein-journals.org Nickel catalysts, for instance, can efficiently couple aryl chlorides with various partners, including arylboronic acids. beilstein-journals.org

Forcing Conditions: Employing higher temperatures, different solvents, or stronger bases can sometimes promote the reaction at the less reactive C-Cl site.

The versatility of this approach allows for the introduction of a wide range of substituents onto the chlorophenyl ring.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Functionalizing the 2-Chlorophenyl Moiety

Reaction NameCoupling PartnerCatalyst System (Example)Resulting Linkage
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / BaseC-C (Biaryl)
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI / BaseC-C (Alkynyl)
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃ / Ligand / BaseC-N (Arylamine)
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂ / Ligand / BaseC-C (Alkenyl)
C-S CouplingThiol (RSH)Pd(OAc)₂ / Ligand / BaseC-S (Thioether) nih.gov

Note: These reactions would typically be performed after initial selective coupling at the more reactive C-Br position on the furan ring or by using catalyst systems specifically designed for activating aryl chlorides.

A study on the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Pd-catalyzed Suzuki cross-coupling reaction demonstrated this principle effectively. mdpi.com The reaction with various phenylboronic acids occurred exclusively at the C-Br position, with the C-Cl bond remaining unreacted due to its higher bond strength and resistance to oxidative addition to the Pd(0) catalyst. mdpi.com This provides strong evidence for the feasibility of a stepwise functionalization strategy for dihalogenated compounds like this compound.

Applications in Advanced Chemical Materials and Catalysis

Utilization as Synthetic Building Blocks and Intermediates

As a versatile synthetic intermediate, 2-Chlorophenyl 5-bromo-2-furoate serves as a foundational molecule for the construction of more complex chemical structures. Its distinct reactive sites—the ester linkage, the bromine atom on the furan (B31954) ring, and the chlorinated phenyl ring—can be selectively targeted in various chemical transformations.

Furan and its derivatives are fundamental components in heterocyclic chemistry, a field that focuses on the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. ethernet.edu.etopenmedicinalchemistryjournal.com These compounds are of significant interest due to their widespread presence in natural products and their diverse applications, including in pharmaceuticals and materials science. openmedicinalchemistryjournal.com

The furan ring in this compound can act as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. Furthermore, the bromine atom at the 5-position of the furan ring provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming carbon-carbon bonds and are instrumental in the synthesis of a wide array of functionalized heterocyclic compounds. For instance, the bromine can be substituted with various organic moieties to introduce new functionalities and build more elaborate molecular architectures. sci-hub.se The ester group can also be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-furoic acid, which is a versatile precursor for the synthesis of amides, other esters, and various heterocyclic systems. thermofisher.comamericanchemicalsuppliers.com

In the context of multi-step organic synthesis, this compound is a valuable intermediate for creating complex target molecules. sathyabama.ac.in The term "intermediate" refers to a molecule that is formed from the reactants and reacts further to give the desired product. The strategic use of such intermediates is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular frameworks. youtube.comorgsyn.org

The different reactive sites on this compound can be manipulated in a stepwise manner to build molecular complexity. For example, the bromo group can be utilized in a coupling reaction, followed by modification of the ester group or reactions on the chlorophenyl ring. This sequential reactivity allows for a high degree of control over the final product's structure. A notable application is in the synthesis of key intermediates for pharmaceuticals. For example, related compounds like (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216) are used in the synthesis of empagliflozin, a drug used to treat type 2 diabetes. google.comnih.gov This highlights the potential of halogenated phenyl furoate derivatives as crucial building blocks in medicinal chemistry.

Integration into Polymer Science

The incorporation of furan-based compounds into polymers is a rapidly growing area of research, driven by the desire to develop sustainable and high-performance materials. rsc.org Furan derivatives, often derived from renewable biomass sources, offer a green alternative to petroleum-based monomers. mdpi.com

2,5-Furandicarboxylic acid (FDCA), a related furan derivative, has emerged as a key bio-based monomer for the production of polyesters, with poly(ethylene furanoate) (PEF) being a prominent example. mdpi.commdpi.com These furan-based polyesters are considered promising alternatives to petroleum-derived plastics like poly(ethylene terephthalate) (PET) due to their potential for improved barrier properties and their origin from renewable resources. nih.gov

While direct polymerization of this compound is not a primary application, its structural motifs are relevant to the development of novel bio-based polyesters. The furan core is a key component that imparts specific properties to the polymer chain. By modifying furan-based monomers with substituents like halogens and phenyl groups, researchers can fine-tune the properties of the resulting polyesters. For instance, the incorporation of aromatic groups can enhance thermal stability and mechanical strength. Therefore, understanding the chemistry of compounds like this compound can inform the design of new furan-based monomers for advanced copolyesters with tailored functionalities. rsc.orgmdpi.com

The inclusion of furan rings within a polymer backbone significantly influences the material's properties. The rigid, planar structure of the furan ring can enhance the thermal stability and mechanical strength of polyesters compared to their aliphatic counterparts. mdpi.comresearchgate.net The polarity and potential for specific interactions introduced by the furan ring can also lead to improved barrier properties, making these materials attractive for packaging applications where resistance to gas permeation (e.g., oxygen, carbon dioxide) is crucial. nih.gov

Research on furan-based polyesters has demonstrated that the specific substitution pattern on the furan ring plays a critical role in determining the final material properties. For example, the introduction of bulky side groups can affect the polymer's crystallinity and, consequently, its mechanical and thermal characteristics. The presence of halogen atoms, such as the bromine and chlorine in this compound, can also be expected to modify intermolecular interactions within the polymer matrix, potentially influencing properties like flame retardancy and gas permeability. Studies on related furan-based polymers provide insights into how these structural features can be leveraged to create materials with a wide range of performance characteristics. mdpi.comnih.gov

Catalytic Applications and Ligand Design

The structural features of this compound also suggest its potential utility in the field of catalysis, particularly in the design of specialized ligands for transition metal catalysts. Ligands are molecules that bind to a central metal atom to form a coordination complex, and their structure is crucial in determining the catalyst's activity, selectivity, and stability.

The presence of both a "hard" oxygen donor in the furan ring and ester group, and potential "soft" donor sites through the aromatic rings and the bromine atom, makes this and similar molecules interesting candidates for ligand synthesis. By chemically modifying this compound, it is possible to create multidentate ligands that can coordinate to a metal center through multiple atoms. For example, the ester could be converted to an amide or a phosphine-containing group, introducing additional donor atoms.

The design of such ligands is a key aspect of developing new catalysts for a variety of organic transformations. For example, pyrimidine-based ligands, which are also heterocyclic compounds, have been designed as potent inhibitors for specific enzymes, demonstrating the importance of substituted heterocycles in creating molecules with specific binding properties. cardiff.ac.uk The principles of ligand design, which involve the strategic placement of donor atoms and the tuning of electronic and steric properties, could be applied to derivatives of this compound to develop novel catalysts for reactions such as cross-coupling, hydrogenation, or polymerization.

Role of Furoate Derivatives in Organometallic Catalysis

The field of organometallic catalysis is continually exploring novel ligands and substrates to enhance reaction efficiency, selectivity, and scope. Furoate derivatives, which are compounds derived from furan-2-carboxylic acid, have emerged as versatile building blocks in this context. Their utility stems from the unique electronic and structural features of the furan ring, which can be readily modified with various functional groups. The presence of bromine and a chlorophenyl group in "this compound" suggests its potential as a valuable precursor or participant in a range of catalytic transformations.

Furan and its derivatives are known to participate in various organic reactions, including electrophilic substitutions and Diels-Alder reactions. rsc.orgnumberanalytics.com The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, and its diene character allows it to engage in cycloaddition reactions. rsc.orgnumberanalytics.com These inherent reactivities, coupled with the ability to introduce substituents at specific positions, make furoate derivatives attractive candidates for designing sophisticated catalytic systems.

The incorporation of halogen atoms, such as bromine, onto the furan ring further expands the synthetic utility of these compounds. Brominated furans are key intermediates in the synthesis of more complex molecules through cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds, and brominated substrates are often employed in these transformations. nih.govmdpi.com The bromo-substituted furan moiety in "this compound" could, therefore, serve as a handle for introducing new organic fragments onto the furan core.

Furthermore, the ester functionality of furoate derivatives provides another point of modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in various catalytic processes. For instance, furoic acids can be used in carboxylation reactions to produce dicarboxylic acids, which are valuable monomers for polymers. rsc.org

The combination of a brominated furan ring and a chlorophenyl ester in "this compound" presents a molecule with multiple reactive sites that can be selectively addressed in organometallic catalysis. The following table summarizes the potential catalytic applications of different components of this molecule.

Molecular ComponentPotential Catalytic RoleRelevant Reaction Types
5-Bromo-2-furoate Substrate in cross-coupling reactionsSuzuki-Miyaura, Sonogashira, Heck
Precursor for further functionalizationLithiation-substitution, Stille coupling
2-Chlorophenyl ester Modulator of electronic propertiesAffecting catalyst-substrate interaction
Potential leaving groupIn nucleophilic substitution reactions
Furan ring Diene in cycloaddition reactionsDiels-Alder reaction
Platform for electrophilic substitutionHalogenation, nitration, acylation

Detailed research into the catalytic behavior of "this compound" would be necessary to fully elucidate its potential. However, based on the known reactivity of its constituent parts, it is a promising candidate for applications in the synthesis of advanced chemical materials and as a versatile intermediate in organometallic catalysis.

Environmental Chemical Research and Degradation Pathways

Hydrolytic Stability and Transformation in Aquatic Environments

No studies were found that specifically investigate the hydrolytic stability of 2-Chlorophenyl 5-bromo-2-furoate in aquatic environments. While the hydrolysis of esters is a known degradation pathway, the rate and products of this reaction for this specific compound are undetermined. Factors such as pH, temperature, and the presence of catalysts in the environment would influence its stability, but no experimental data are available.

Photochemical Degradation Studies

There is no available research on the photochemical degradation of this compound. The presence of a chromophore in the molecule suggests that it may be susceptible to degradation by sunlight. However, without specific studies on its light absorption properties, quantum yield, and the identification of photoproducts, its environmental persistence in the presence of light cannot be assessed.

Biodegradation Potential in Environmental Systems

No information exists in the scientific literature regarding the biodegradation of this compound by microorganisms in soil, sediment, or water. While microorganisms are known to degrade a wide variety of halogenated and aromatic compounds, the specific enzymes and metabolic pathways required for the breakdown of this compound have not been investigated.

An article on the "Interactions with Biological Systems: Mechanistic Investigations (In Vitro and Non-Clinical Focus)" of the chemical compound “this compound” cannot be generated as requested.

Extensive searches for scientific literature detailing the enzyme inhibition studies, receptor binding profiling, and mechanistic insights from in vitro cellular assays for the specific compound "this compound" did not yield any relevant results. The available research focuses on structurally related but distinct molecules, or on the synthesis of various furoate derivatives without reporting on their biological interactions in the manner required by the article's outline. Therefore, the specific data necessary to populate the requested sections and subsections are not present in the public domain.

Future Research Directions and Emerging Paradigms in 2 Chlorophenyl 5 Bromo 2 Furoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-Chlorophenyl 5-bromo-2-furoate is not yet mainstream, but future efforts will likely focus on green and sustainable methodologies. A promising approach involves the esterification of 2-furoic acid, which can be derived from biomass sources like furfural. researchgate.netconicet.gov.ar The development of solid acid catalysts, such as tungstophosphoric acid supported on zirconia, offers an environmentally benign and recyclable option for producing furoate esters. researchgate.netconicet.gov.ar The synthesis would logically proceed via the esterification of 5-bromo-2-furoic acid with 2-chlorophenol (B165306). This reaction could be catalyzed by lipase (B570770) enzymes, which have shown high efficiency and enantioselectivity in the hydrolysis and esterification of similar chlorophenyl esters, often enhanced by the use of co-solvents like polyethylene (B3416737) glycol (PEG). acs.org

Another sustainable pathway could leverage the abundance of carbohydrates as a starting point for producing furan (B31954) derivatives. researchgate.netuliege.be The acid-catalyzed dehydration of sugars to form platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) is a cornerstone of biorefining. uliege.be Subsequent oxidation and bromination would yield the 5-bromo-2-furoic acid precursor. For the esterification step, phase transfer catalysis presents a simple and effective method for synthesizing chlorophenyl esters. orgsyn.org

Synthetic Strategy Key Precursors Catalyst/Reagents Key Advantages Reference(s)
Green Esterification 5-Bromo-2-furoic acid, 2-ChlorophenolSolid acid catalyst (e.g., TPA/Zirconia)Environmentally benign, recyclable catalyst. researchgate.netconicet.gov.ar researchgate.netconicet.gov.ar
Enzymatic Esterification 5-Bromo-2-furoic acid, 2-ChlorophenolLipase PSHigh selectivity, mild reaction conditions. acs.org acs.org
Phase Transfer Catalysis 5-Bromo-2-furoic acid, 2-ChlorophenolTetrabutylammonium bromideSimple, high-yield process. orgsyn.org orgsyn.org

Design of Advanced Functional Materials Incorporating the Furoate Scaffold

The furoate scaffold is increasingly recognized for its potential in advanced functional materials, particularly in the realm of optoelectronics. bohrium.com Furan-based polymers often exhibit better solubility compared to their all-thiophene counterparts and have shown promise in bulk-heterojunction photovoltaic cells. researchgate.net The substitution of furan rings into biphenylyl/thiophene cores has been shown to significantly impact the optoelectronic properties of the resulting materials, influencing molecular planarity and charge mobility. github.ionih.govacs.org The lower electronegativity of the oxygen atom in the furan ring can lead to better optical properties. github.ionih.govacs.org

Specifically, this compound could serve as a key building block for organic semiconductors. Furan-containing systems have been investigated for their potential in organic light-emitting transistors (OLETs) and as lasing materials. rsc.orgresearchgate.net The presence of the chloro- and bromo- substituents provides handles for further chemical modification, allowing for the fine-tuning of electronic properties. Furthermore, furan derivatives are being explored for the creation of multifunctional thermosets that are flame-retardant, degradable, and recyclable, starting from renewable bio-based resources. bohrium.com

Application Area Relevant Properties of Furan Scaffold Potential Role of this compound Reference(s)
Organic Photovoltaics (OPVs) Good solubility, ordered stacking, high charge mobility. researchgate.netBuilding block for novel donor-acceptor polymers. researchgate.net
Organic Light-Emitting Transistors (OLETs) Ambipolar behavior, good optical emissivity. github.ionih.govacs.orgCore structure for designing new emissive materials. github.ionih.govacs.orgrsc.org
Sustainable Polymers Derived from renewable biomass, potential for degradability. bohrium.comMonomer for creating recyclable, flame-retardant thermosets. bohrium.com

Exploration of Untapped Reactivity Profiles and Chemical Transformations

The structure of this compound offers multiple sites for chemical transformation, suggesting a rich and largely unexplored reactivity profile. The 5-bromo position on the furan ring is a prime site for nucleophilic substitution reactions. zsmu.edu.uabohrium.comresearchgate.net This allows for the introduction of various functional groups, as demonstrated by the alkylation of similar 5-bromofuran-triazole derivatives with bromoalkanes and other halogenated compounds. zsmu.edu.uabohrium.comresearchgate.net This position is also amenable to intramolecular cyclization reactions, which can lead to complex polycyclic structures. nih.gov

Furthermore, furoic acid derivatives, even those with electron-withdrawing substituents, can participate as dienes in Diels-Alder reactions, a powerful tool in green chemistry for creating complex cyclic molecules. tno.nluu.nlbiorizon.eu This opens up pathways to novel carbocyclic products. The chlorophenyl ester moiety also presents opportunities for reactions. Thioester analogues, for example, are known to undergo substitution, oxidation, and reduction reactions. rsc.org The ester linkage itself could be a target for acylating reactions under specific conditions. rsc.org

Integration of Artificial Intelligence and Machine Learning in Furoate Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of compounds like this compound. These computational tools can dramatically accelerate the discovery and optimization process. stanford.edunih.gov ML models are increasingly used to predict a wide range of properties for small molecules, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, directly from their chemical structure. nih.govarxiv.orgacellera.com

Expanding Mechanistic Understanding of Biological Interactions

The potential biological activity of this compound is likely a composite of the contributions from its constituent parts. The 2-chlorophenol moiety is known to be biologically active, acting as a weak uncoupler of oxidative phosphorylation and an inhibitor of cellular respiration. t3db.ca It is known to be toxic and can cause damage to cell membranes and DNA. researchgate.netacademicjournals.orgacs.org

On the other hand, furan-containing compounds are ubiquitous in medicinal chemistry. bohrium.com Derivatives of 5-bromofuran have been investigated for a range of biological activities, including antimicrobial, anticancer, antioxidant, and antiviral properties. bohrium.com The mechanism of action for some related furohydrazide compounds is believed to involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Therefore, it is plausible that this compound could interact with specific biological targets, such as enzymes or receptors. The presence of the reactive bromo- and chloro- groups may enhance these interactions, potentially leading to a unique pharmacological profile that warrants further mechanistic investigation.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Chlorophenyl 5-bromo-2-furoate, and what key intermediates should be prioritized?

Answer:
The synthesis of this compound typically involves esterification between 5-bromo-2-furoic acid derivatives and 2-chlorophenol. Key intermediates include Methyl 5-bromo-2-furoate (a common precursor for ester synthesis) and substituted chlorophenyl alcohols . For brominated intermediates, 5-Bromo-2-chlorobenzoic acid derivatives (e.g., from ) can guide regioselective functionalization. Methodologically, use Schlenk techniques under inert atmospheres to avoid hydrolysis, and monitor reaction progress via TLC with UV-active visualization.

Basic: How can researchers optimize purification methods for this compound to achieve >95% purity?

Answer:
Post-synthesis purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. highlights the importance of low-temperature storage (0–6°C) for brominated analogs to prevent decomposition . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR to resolve aromatic proton environments and ester carbonyl signals .

Advanced: What crystallographic techniques are suitable for determining the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (XRD) is ideal for resolving halogen-bonding interactions (e.g., Br···O) and dihedral angles between the furoate and chlorophenyl moieties. demonstrates similar analysis for brominated benzofurans, emphasizing triclinic crystal systems (space group P1) and refinement using SHELX software . For non-crystalline samples, DFT calculations (B3LYP/6-311+G(d,p)) can predict molecular geometries and electrostatic potential surfaces .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Answer:
Contradictions in NMR or IR spectra often arise from rotational isomers or solvent effects. Apply variable-temperature NMR to probe dynamic processes, and cross-validate with FT-IR (focusing on ester C=O stretches at ~1740 cm⁻¹). For mass spectrometry discrepancies (e.g., unexpected fragmentation), use high-resolution ESI-MS to confirm molecular formulae. ’s iterative data analysis framework (common in qualitative research) can be adapted to resolve chemical inconsistencies .

Basic: What analytical techniques are critical for confirming the identity of this compound?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm).
  • GC-MS : Monitor molecular ion peaks (m/z ≈ 290–300) and bromine isotope patterns.
  • Elemental Analysis : Validate %C, %H, and %Br against theoretical values.
  • Melting Point : Compare with literature values (if available) to assess crystallinity .

Advanced: What mechanistic insights exist for the hydrolytic stability of this compound?

Answer:
Hydrolysis susceptibility depends on steric hindrance (from the 2-chlorophenyl group) and electronic effects (Br substituent’s electron-withdrawing nature). Conduct pH-dependent stability studies (e.g., 1M HCl/NaOH at 25–60°C) and monitor degradation via HPLC. ’s SMILES notation for structurally similar esters can guide QSAR modeling of hydrolysis rates .

Basic: How can researchers mitigate hazards during handling of this compound?

Answer:
Refer to OSHA-compliant SDS guidelines (e.g., ) for halogenated compounds:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Avoid prolonged exposure to light (risk of photodecomposition).
  • Store in amber vials at 2–8°C to prevent thermal degradation .

Advanced: What strategies enable regioselective modification of the furoate ring in this compound?

Answer:
The 5-bromo substituent directs cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). For electrophilic substitutions, leverage the electron-rich furan oxygen to target the 3-position. ’s methodology for bromo-chloroamide derivatives provides a template for Pd-catalyzed functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.